Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure
958488-72-7 structure
Produktname:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
CAS-Nr.:958488-72-7
MF:C10H13ClN2O2
MW:228.675421476364
CID:2360015

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
    • LGLCJIIJYYSZRU-FJXQXJEOSA-N
    • 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride
    • 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
    • (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride
    • (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
    • (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride
    • [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride
    • (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
    • Inchi: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
    • InChI-Schlüssel: LGLCJIIJYYSZRU-FJXQXJEOSA-N
    • Lächelt: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 232
  • Topologische Polaroberfläche: 55.6

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-6486853-10.0g
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
958488-72-7 95%
10g
$6390.0 2023-05-23
Enamine
EN300-6486853-1.0g
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
958488-72-7 95%
1g
$1485.0 2023-05-23
Chemenu
CM341121-100mg
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
958488-72-7 95%+
100mg
$616 2024-07-18
1PlusChem
1P01EJTF-50mg
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
958488-72-7 95%
50mg
$487.00 2023-12-15
Aaron
AR01EK1R-500mg
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
958488-72-7 95%
500mg
$1618.00 2023-12-14
Aaron
AR01EK1R-250mg
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
958488-72-7 98%
250mg
$620.00 2025-02-10
Ambeed
A934753-1g
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
958488-72-7 98%
1g
$1549.0 2025-03-18
A2B Chem LLC
AX57683-250mg
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
958488-72-7 95%
250mg
$809.00 2024-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02205-5g
(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL
958488-72-7 95%%
5g
$2230 2023-09-07
ChemScence
CS-0099908-250mg
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
958488-72-7
250mg
$815.0 2022-04-26

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  10 min, 0 °C; 1 h, 0 °C
Referenz
Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  15 h, rt
Referenz
Process and intermediates for preparing benzoxazepines
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  3 h, rt
Referenz
DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors
Harris, Philip A.; King, Bryan W.; Bandyopadhyay, Deepak; Berger, Scott B.; Campobasso, Nino; et al, Journal of Medicinal Chemistry, 2016, 59(5), 2163-2178

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  3 h, rt
Referenz
Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases
Harris, Philip A. ; Berger, Scott B.; Jeong, Jae U.; Nagilla, Rakesh; Bandyopadhyay, Deepak; et al, Journal of Medicinal Chemistry, 2017, 60(4), 1247-1261

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Referenz
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
Referenz
Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt; 3 h, rt
Referenz
Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy
, Korea, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ;  rt
Referenz
Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer
Harris, Philip A. ; Marinis, Jill M.; Lich, John D.; Berger, Scott B.; Chirala, Anirudh; et al, ACS Medicinal Chemistry Letters, 2019, 10(6), 857-862

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
A937714
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):277.0/470.0/1267.0